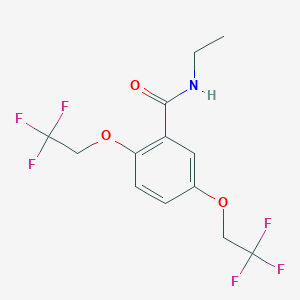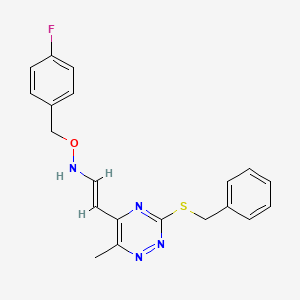
Methyl 4-((((4-chlorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
This compound belongs to the class of pyrrole carboxylates . Its chemical formula is C20H22ClN3O2 , and its molecular weight is approximately 371.87 g/mol . The compound’s structure consists of a pyrrole ring with a carboxylate group and an imino-methyl side chain. The chlorobenzyl moiety is attached to the pyrrole ring, contributing to its overall structure.
Wissenschaftliche Forschungsanwendungen
Stereochemistry and Pharmacological Profile
One study reviews the design, synthesis, and biological activity of enantiomerically pure derivatives of piracetam, showcasing the importance of stereochemistry in enhancing pharmacological profiles. Although not directly mentioning the target compound, this research highlights the broader scientific interest in understanding how structural modifications, including stereochemistry of pyrrolidine derivatives, can significantly impact biological properties and therapeutic potential (Veinberg et al., 2015).
Reactive Carbonyl Species and Chronic Diseases
Another pertinent area of research involves reactive carbonyl species (RCS), which are crucial in understanding oxidative stress and its association with various chronic diseases. A comprehensive review discusses the sources, types, effects, and therapeutic management of RCS, providing insights into the biochemical significance of compounds capable of interacting with RCS. This could suggest potential research applications for the target compound in studying or mitigating oxidative stress-related conditions (Fuloria et al., 2020).
Antioxidant Properties and Cell Protection
Research on chromones and their derivatives, including their radical scavenging activity, points to the relevance of such compounds in protecting cells from impairment caused by oxidative stress. This line of inquiry underscores the value of chemical derivatives with antioxidant properties, which could be relevant for the target compound if it possesses similar functional groups or activities (Yadav et al., 2014).
Application in Material Science and Biopolymers
The modification and application of xylan derivatives demonstrate the versatility of chemical compounds in creating biopolymers with specific, desirable properties. Such research indicates a potential area of interest for the target compound in material science, particularly if related chemical functionalities can be applied to modify biopolymers for various industrial applications (Petzold-Welcke et al., 2014).
Eigenschaften
IUPAC Name |
methyl 3-[(E)-(4-chlorophenyl)methoxyiminomethyl]-5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-9-13(15(20)21-2)12(14(19)18-9)7-17-22-8-10-3-5-11(16)6-4-10/h3-7,12H,8H2,1-2H3,(H,18,19)/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXLXPGBNWVKJN-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1)C=NOCC2=CC=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=O)N1)/C=N/OCC2=CC=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-({[(4-chlorobenzyl)oxy]imino}methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B3139991.png)

![1,1,1-Trifluoro-3-[(2-morpholinoethyl)amino]-2-propanol](/img/structure/B3140017.png)
![1-ethyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B3140018.png)
![N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-phenylurea](/img/structure/B3140025.png)
![7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3140032.png)
![7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3140035.png)

![N'-{7-[1-(3-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B3140046.png)
![N'-[7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3140048.png)
![N-[3-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B3140057.png)


